N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide
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Overview
Description
Compounds with a structure similar to “N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide” often belong to a class of organic compounds known as piperidines . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds often involves various intra- and intermolecular reactions . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various biological targets. For example, apixaban, a compound with a similar structure, is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid is a powder at room temperature .Scientific Research Applications
Reaction and Chemical Characterization
- The study on the reaction of alpha-acetoxy-N-nitrosopiperidine with deoxyguanosine revealed oxygen-dependent formation of 4-oxo-2-pentenal and a specific deoxyguanosine adduct, demonstrating unique features of the chemistry of alpha-acetoxyNPIP which may relate to carcinogenic activity (Hecht, Young-Sciame, & Chung, 1992).
Synthesis of Derivatives
- A synthetic route toward new 1-alkyl-3-aminomethyl-3-fluoropiperidines described the transformation of ester moieties into different amides, leading to the successful synthesis of N-alkyl-5-chloro-2-cyano-2-fluoropentanamides and subsequent ring closure under basic conditions (Van Hende, Verniest, Thuring, Macdonald, Deroose, & Kimpe, 2009).
Pesticide Interaction
- The interaction between two herbicides transformed in soil to an unexpected residue, demonstrating the potential for creating hybrid molecules with unique properties through chemical interactions (Bartha, 1969).
Beckmann Rearrangement
- The Beckmann rearrangement of spiro-fused cycloalkanone oximes highlighted the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides, showcasing the potential for creating complex amide structures through this chemical process (Savel'ev, Tikhonov, & Rybalova, 2016).
Oxidative Methylation
- The metal-free oxidative 1,2-arylmethylation cascades for the assembly of 2,2-disubstituted-N-arylbutanamides demonstrated the potential for creating compounds with an all-carbon quaternary center, contributing to the advancement in synthetic organic chemistry (Tan, Song, Hu, & Li, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)9-11(13(18)15-7-6-14)16-8-4-3-5-12(16)17/h10-11H,3-5,7-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVTIPBHWSOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC#N)N1CCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide |
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